

Application Notes and Protocols: Loading IL-12 circRNA into H1L1A1B3 Nanoparticles

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Compound of Interest

Compound Name: H1L1A1B3

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Introduction

Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and lack of free ends, rendering it resistant to exonuclease degradation. Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with significant anti-tumor activity. The delivery of circRNA encoding for IL-12 using tailored lipid nanoparticles (LNPs) represents a cutting-edge approach in cancer immunotherapy. This document provides detailed protocols for the encapsulation of IL-12 circRNA into the novel ionizable lipid nanoparticle, **H1L1A1B3**, which has demonstrated enhanced transfection efficiency in lung cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The **H1L1A1B3** LNP platform offers a robust vehicle for delivering IL-12 circRNA, leading to a durable immune response and significant tumor regression in preclinical models.[\[1\]](#)[\[2\]](#) These application notes and protocols are intended to guide researchers in the successful formulation, characterization, and application of IL-12 circRNA-loaded **H1L1A1B3** nanoparticles.

Data Presentation

Table 1: Characterization of H1L1A1B3 LNPs with IL-12 circRNA

Parameter	IL-12 circRNA-H1L1A1B3 LNPs
Size (nm)	85.3 ± 2.1
Polydispersity Index (PDI)	0.12 ± 0.02
Zeta Potential (mV)	-5.8 ± 0.7
Encapsulation Efficiency (%)	96.4 ± 1.5

Data presented as mean ± standard deviation.

Table 2: In Vitro IL-12p70 Expression

Cell Line	Treatment (200 ng RNA/well)	IL-12p70 Expression (pg/mL)
LLC1	IL-12 circRNA-H1L1A1B3 LNPs	12,500 ± 850
Untreated	Not Detected	
Naked IL-12 circRNA	Not Detected	
HKP1	IL-12 circRNA-H1L1A1B3 LNPs	9,800 ± 720
Untreated	Not Detected	
Naked IL-12 circRNA	Not Detected	

Data presented as mean ± standard deviation. Expression measured by ELISA on cell supernatants.^[4]

Experimental Protocols

Protocol 1: Production of IL-12 circRNA

This protocol describes the in vitro transcription and circularization of IL-12 RNA.

Materials:

- Linearized DNA template encoding the permuted intron-exon IL-12 construct
- In vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit)
- GTP
- Mg^{2+} solution
- RNase R
- Purification columns (e.g., affinity chromatography or HPLC)[5][6][7]
- Nuclease-free water

Procedure:

- In Vitro Transcription (IVT):
 1. Set up the IVT reaction according to the manufacturer's protocol using the linearized DNA template.
 2. Incubate the reaction at 37°C for 2-4 hours.
- Circularization:
 1. To the IVT reaction mixture, add GTP and additional Mg^{2+} to facilitate the self-splicing reaction of the permuted intron-exon construct.[8]
 2. Incubate at 37°C for 16 hours to allow for circularization.
- Purification:
 1. (Optional) Treat the reaction mixture with RNase R to digest any remaining linear RNA species.
 2. Purify the IL-12 circRNA using affinity chromatography with Oligo(dT) columns or high-performance liquid chromatography (HPLC) to ensure high purity.[4][5][6][7]
- Quantification and Quality Control:

1. Quantify the circRNA concentration using a spectrophotometer (e.g., NanoDrop).
2. Assess the purity and integrity of the circRNA using denaturing agarose gel electrophoresis or polyacrylamide gel electrophoresis (PAGE).[8]

Protocol 2: Formulation of IL-12 circRNA-loaded H1L1A1B3 Nanoparticles

This protocol details the encapsulation of IL-12 circRNA into **H1L1A1B3** LNPs via microfluidic mixing.[9][10]

Materials:

- **H1L1A1B3** ionizable lipid
- Helper lipids (e.g., DSPC, cholesterol)
- PEG-lipid (e.g., DMG-PEG 2000)
- Ethanol
- IL-12 circRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device

Procedure:

- Lipid Preparation:
 1. Dissolve the **H1L1A1B3** ionizable lipid, helper lipids, and PEG-lipid in ethanol to create a lipid-ethanol solution.
- Aqueous Phase Preparation:

1. Dissolve the purified IL-12 circRNA in the low pH buffer.
- Microfluidic Mixing:
 1. Set up the microfluidic mixing device according to the manufacturer's instructions.
 2. Load the lipid-ethanol solution into one syringe and the IL-12 circRNA aqueous solution into another.
 3. Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the LNPs and encapsulation of the circRNA.
 - Dialysis and Concentration:
 1. Collect the resulting nanoparticle suspension.
 2. Dialyze the suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange.
 3. Concentrate the LNP suspension using a centrifugal filter device if necessary.
 - Sterilization:
 1. Sterilize the final IL-12 circRNA-**H1L1A1B3** LNP formulation by passing it through a 0.22 μm filter.

Protocol 3: Characterization of IL-12 circRNA-H1L1A1B3 Nanoparticles

This protocol outlines the key characterization assays to ensure the quality of the formulated LNPs.

1. Size and Polydispersity Index (PDI) Measurement:
 - Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

- Dilute the LNP suspension in PBS before measurement.

2. Zeta Potential Measurement:

- Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
- Dilute the LNP suspension in an appropriate buffer for measurement.

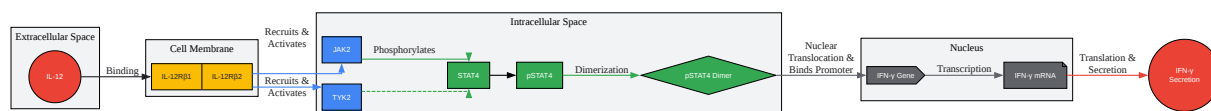
3. Encapsulation Efficiency (EE) Quantification:

- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Calculate the EE using the following formula: $EE (\%) = [(Total\ RNA\ fluorescence - Free\ RNA\ fluorescence) / Total\ RNA\ fluorescence] \times 100$

4. In Vitro Transfection and IL-12 Expression:

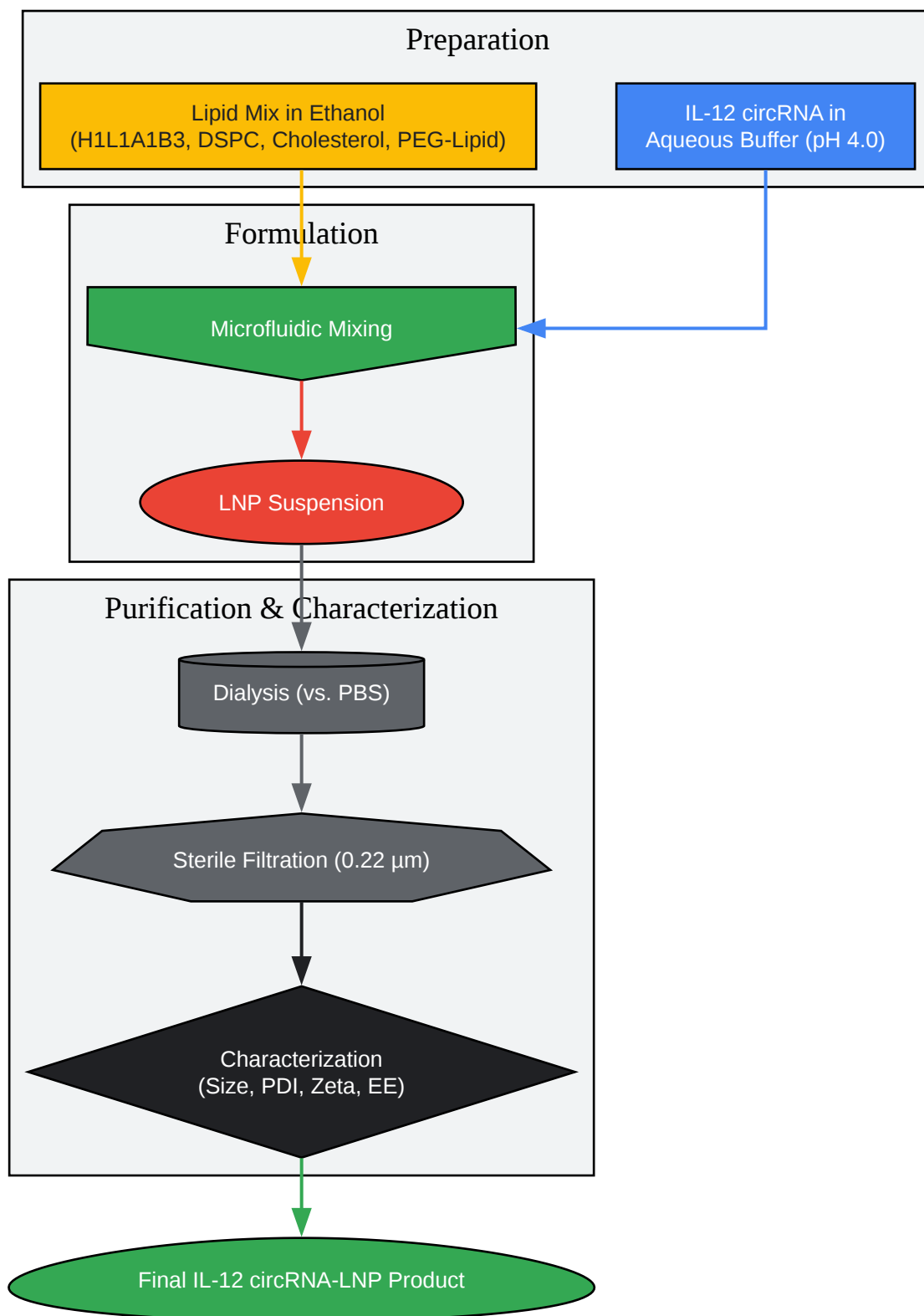
- Seed target cells (e.g., LLC1 or HKP1 lung cancer cells) in a 24-well plate.[\[4\]](#)
- Add the IL-12 circRNA-**H1L1A1B3** LNPs to the cells at a desired concentration (e.g., 200 ng of circRNA per well).[\[2\]](#)
- Include untreated cells and cells treated with naked circRNA as negative controls.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant and quantify the secreted IL-12p70 protein using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[\[4\]](#)

Visualizations



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Caption: IL-12 Signaling Pathway.[11][12][13][14][15]



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Caption: LNP Formulation and Purification Workflow.

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